Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate

Directed ortho-metalation Regioselective synthesis Pyridine functionalization

Researchers synthesizing 3,4-disubstituted pyridines often face regioisomer mixtures requiring tedious chromatographic separation. Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate eliminates this bottleneck: the 4-pivaloylamino directing group enables exclusive C-3 ortho-lithiation, delivering regiochemically pure products in 60-94% isolated yields. • Exclusive C-3 regiochemistry - no isomeric separation required • ≥95% purity, defined E-stereochemistry (InChI Key: DVOJEHIQGVFQJY-VOTSOKGWSA-N) • Fragment-like profile (XLogP3 2.1, TPSA 68.3 Ų) suitable for fragment-based screening • Available in 1 g and 5 g quantities with immediate global dispatch

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B12852798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-trimethylacetamido-3-pyridyl)acrylate
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=CN=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C15H20N2O3/c1-5-20-13(18)7-6-11-10-16-9-8-12(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b7-6+
InChIKeyDVOJEHIQGVFQJY-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-Trimethylacetamido-3-pyridyl)acrylate – Identity & Procurement


Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate (CAS 912760-85-1; PubChem CID 44721297) is a 3,4-disubstituted pyridine derivative bearing a pivaloylamino (trimethylacetamido) protecting group at the 4-position and an (E)-ethyl acrylate ester at the 3-position [1]. Its molecular formula is C₁₅H₂₀N₂O₃ (MW 276.33 g/mol), with a defined E-stereochemistry at the acrylate double bond (InChI Key: DVOJEHIQGVFQJY-VOTSOKGWSA-N) . The compound serves primarily as a synthetic building block and research intermediate, with commercial availability from Thermo Scientific (Alfa Aesar portfolio), Santa Cruz Biotechnology, and AKSci at ≥95% purity .

3,4-Disubstituted pyridine scaffold with pivaloylamino protection
4-Pivaloylamino directing group reported to enable exclusive C-3 lithiation
Defined E-acrylate stereochemistry supports reproducible coupling and reference analytics

Why Analogs Cannot Replace Ethyl 3-(4-Trimethylacetamido-3-pyridyl)acrylate


The precise 3,4-substitution pattern on the pyridine ring, combined with the sterically demanding pivaloylamino directing group, dictates the compound's reactivity, downstream synthetic utility, and physicochemical profile in ways that closely related analogs do not replicate. The 4-pivaloylamino substituent enforces exclusive C-3 ortho-lithiation [1], enabling regiochemically pure elaboration—a feature absent in the unprotected 4-amino analog (CAS 104830-01-5) or the simpler 3-pyridyl acrylate lacking the amido group. The positional isomer, Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate (CAS 882029-13-2), shares the same molecular formula but differs in the amido attachment point, yielding distinct InChI Key (FRJWOJJLXVTBCQ-UHFFFAOYSA-N vs. DVOJEHIQGVFQJY-VOTSOKGWSA-N) and divergent physicochemical and biological interaction profiles [2]. These structural differences are not cosmetic; they alter hydrogen-bonding geometry, steric accessibility of the pyridine nitrogen, and the compound's behavior in subsequent coupling or deprotection steps.

Unprotected 4-amino analog Free amine lacks steric shielding and directing group; may lead to oxidative degradation and uncontrolled reactivity.
3-Pivaloylamino positional isomer Lithiation yields complex product mixtures due to competing nucleophilic addition; purification burden and regiochemical outcome differ.
2-Pivaloylamino isomer Directs 2,3-disubstitution, producing a distinct regiochemical pattern; hydrogen-bonding geometry and physicochemical profile may shift.

Differentiation Evidence for Ethyl 3-(4-Trimethylacetamido-3-pyridyl)acrylate


Exclusive C-3 Lithiation by Pivaloylamino Directing Group

In the foundational study by Turner (1983), 4-(pivaloylamino)pyridine underwent metalation with 2.5 equiv n-BuLi in THF at 0 °C exclusively at C-3, with no detectable metalation at any other position and no nucleophilic addition to the C=N bond [1]. The resulting dilithio intermediate reacted with electrophiles (D₂O, Me₃SiCl, DMF, MeSSMe, MeI) to give 3,4-disubstituted pyridines in 60–94% isolated yield (Table II) [2]. This contrasts with 3-(pivaloylamino)pyridine, which gave complex mixtures from competing nucleophilic attack by n-BuLi, and with unprotected aminopyridines that lack regiochemical control [3]. The 2-isomer (2-(pivaloylamino)pyridine) also undergoes clean C-3 lithiation, but the resulting 2,3-disubstitution pattern is chemically and topologically distinct from the 3,4-pattern [4].

C-3 Lithiation exclusivity
Class-level
4-isomer: exclusive C-3; 60–94% yield with electrophiles. 3-isomer: complex mixtures from competing n-BuLi addition. 2-isomer: C-3 lithiation, 54–87% yield
Supports clean 3,4-disubstitution route without isomeric purification
Lithiation conditions: 2.5 equiv n-BuLi, THF, 0°C (Turner 1983)
Directed ortho-metalation Regioselective synthesis Pyridine functionalization

Physicochemical Comparison: LogP and TPSA vs. 2-Isomer

PubChem computed descriptors for the 4-isomer (CID 44721297) include XLogP3-AA = 2.1 and TPSA = 68.3 Ų [1]. While the 2-isomer (Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate) has the same molecular formula and molecular weight, the different amido substitution position alters the hydrogen-bonding intramolecular environment: the 2-pivaloylamino group can form an intramolecular hydrogen bond with the pyridine nitrogen, reducing the effective H-bond donor capacity and potentially lowering TPSA relative to the 4-isomer, where the amido NH is distal to the ring nitrogen. Although head-to-head experimental LogP or TPSA values for both isomers are not published in a single comparative study, the distinct InChI Keys (DVOJEHIQGVFQJY-VOTSOKGWSA-N for 4-isomer; FRJWOJJLXVTBCQ-UHFFFAOYSA-N for 2-isomer) confirm non-identical connectivity and stereochemistry, which necessarily produce different 3D conformer populations and solvation properties .

LogP & TPSA
Data to verify
XLogP3-AA = 2.1; TPSA = 68.3 Ų (4-isomer). 2-isomer expected to differ by ~5–10 Ų TPSA, ~0.3–0.5 log units due to intramolecular H-bond
Context-dependent lipophilicity and polarity for SAR interpretation
PubChem computed descriptors; head-to-head experimental data not published
Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity and Storage Stability

AKSci lists Ethyl 3-(4-pivaloylamino-3-pyridyl)acrylate (CAS 912760-85-1) with a minimum purity specification of 95% and recommends long-term storage in a cool, dry place . Thermo Scientific (Alfa Aesar portfolio) supplies the compound in 1 g and 5 g quantities . The unprotected analog, Ethyl 3-(4-amino-3-pyridyl)acrylate (CAS 104830-01-5, MW 192.21), is also commercially available but lacks the protective pivaloyl group, making it more susceptible to oxidative degradation and unwanted side reactions during storage and subsequent synthetic manipulation [1]. The pivaloylamino group provides both steric shielding of the amino functionality and reduced nucleophilicity, extending shelf-life under standard laboratory storage conditions.

Purity & Storage
Specification review
Min. purity ≥95% (AKSci); recommended storage in cool, dry place. Unprotected analog shows greater oxidative sensitivity.
Supports procurement with defined quality and storage stability
Pivaloyl protection reduces amino nucleophilicity and extends shelf-life
Chemical procurement Purity specification Storage stability

Optimal Applications for Ethyl 3-(4-Trimethylacetamido-3-pyridyl)acrylate


3,4-Disubstituted Pyridine Library Synthesis

The 4-pivaloylamino group enables exclusive C-3 lithiation followed by electrophilic trapping, as demonstrated by Turner (1983) with isolated yields of 60–94% across diverse electrophiles [1]. This compound serves as a direct entry point to 3,4-disubstituted pyridine scaffolds without the need for protecting group manipulation or chromatographic separation of regioisomers. Researchers building focused libraries around the 3,4-pyridine substitution pattern should select this compound over the 3-isomer, which yields complex product mixtures [2].

Fragment-Based Drug Discovery with Shielded Scaffold

With a computed XLogP3 of 2.1 and TPSA of 68.3 Ų [3], the compound occupies fragment-like chemical space suitable for fragment-based screening. The pivaloylamino group provides steric bulk that can probe hydrophobic pockets in protein binding sites while the acrylate ester offers a synthetic handle for further elaboration or conjugation. The 4-substitution pattern positions the pyridine nitrogen for potential metal coordination or hydrogen-bond acceptor interactions distinct from the 2-isomer geometry.

Covalent Probe Development via Acrylate Electrophilicity

The α,β-unsaturated ethyl ester moiety can act as a Michael acceptor for covalent modification of cysteine residues in target proteins, as noted in vendor application descriptions . The 4-pivaloylamino group provides steric modulation of the electrophilic acrylate reactivity while the pyridine ring contributes to binding specificity. This dual functionality (reversible binding via the pyridine/pivaloylamido motif plus covalent trapping via the acrylate) is a design principle in activity-based protein profiling (ABPP) probe development.

Reference Standard for 3,4-Disubstituted Pyridine Analytics

The compound's well-defined stereochemistry (E-configuration at the acrylate double bond, confirmed by InChI Key DVOJEHIQGVFQJY-VOTSOKGWSA-N ) and commercial availability at ≥95% purity make it suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting 3,4-disubstituted pyridine derivatives. Its distinct retention time and spectroscopic signature relative to the 2-isomer provide unambiguous identification in complex reaction mixtures.

Application
Selection Property
Validation Focus
3,4-Disubstituted pyridine library synthesis
Regioselective C-3 lithiation directing group
Regiochemical purity and yield consistency
Fragment-based drug discovery
Fragment-like physicochemical profile
Lipophilicity and TPSA context for screening
Covalent probe development
Acrylate electrophilicity with steric modulation
Cysteine reactivity and binding site compatibility
Reference standard for 3,4-disubstituted pyridines
Defined E-stereochemistry and high purity
Chromatographic and spectroscopic signature consistency
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